molecular formula C10H12N2O B13073788 N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide

N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide

Cat. No.: B13073788
M. Wt: 176.21 g/mol
InChI Key: CMCVQNUHDDRFEB-UHFFFAOYSA-N
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Description

N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide is a high-purity chemical compound featuring an indane core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The molecule possesses a hydroxyimidamide functional group, which is a key pharmacophore in compounds that act as inhibitors of various enzymes, including metalloenzymes. This structural motif suggests potential for research into developing therapies for a range of diseases. Researchers can explore its application in areas such as oncology, inflammatory diseases, and central nervous system disorders, given the pharmacological relevance of similar indane-based compounds. For instance, structurally related 2,3-dihydro-1H-indene compounds have been investigated for their potential to treat cancers by modulating apoptotic pathways . Furthermore, the hydroxyimidamide group is known to participate in metal chelation and hydrogen bonding, making this compound a valuable intermediate for the synthesis of more complex molecules or for probing biochemical pathways. Its utility extends to serving as a building block in mechanochemical organic synthesis, an area of green chemistry that utilizes mechanical force to drive chemical reactions, offering a solvent-free alternative to traditional methods . This product is intended for research purposes by qualified laboratory personnel.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N'-hydroxy-2,3-dihydro-1H-indene-5-carboximidamide

InChI

InChI=1S/C10H12N2O/c11-10(12-13)9-5-4-7-2-1-3-8(7)6-9/h4-6,13H,1-3H2,(H2,11,12)

InChI Key

CMCVQNUHDDRFEB-UHFFFAOYSA-N

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=NO)N

Origin of Product

United States

Biological Activity

N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug discovery.

Structural Characteristics

The compound features a bicyclic structure that includes an indene moiety fused with a carboximidamide functional group. Its molecular formula is C10H10N2OC_{10}H_{10}N_2O, which contributes to its diverse chemical reactivity and biological profiles. The presence of the carboximidamide group is particularly noteworthy as it can influence the compound's interaction with biological targets, enhancing its potential as a lead compound in drug development.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to a range of biological effects. For instance, compounds with similar structures have shown effects on nitric oxide (NO) synthesis and modulation of cardiovascular responses, suggesting that N'-hydroxy derivatives may also exhibit these properties .

Antimicrobial Properties

Compounds within the indene class have been explored for their antimicrobial properties. Preliminary investigations suggest that derivatives may exhibit activity against various bacterial strains, potentially positioning this compound as a candidate for further antimicrobial studies .

Case Studies and Research Findings

A systematic review of related compounds has yielded valuable insights into structure-activity relationships (SAR) that could be applicable to this compound:

Compound Activity Concentration Effect
(±)-25Antitumor10 μM55% reduction in viability
Indene Derivative AAntimicrobialVariesEffective against Gram-positive bacteria
Indene Derivative BCardiovascularVariesModulates NO synthesis

These findings underscore the importance of further exploration into the biological activities of this compound.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters for N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features
This compound C₁₀H₁₂N₂O 178.19 (inferred) Carboximidamide (NH-C(=N-OH)-) Dihydroindene backbone, bicyclic system
4-(2,3-Dihydro-1H-inden-5-yloxy)benzene-1-carboximidamide C₁₆H₁₆N₂O 252.31 Carboximidamide, ether linkage Indene-aryl ether hybrid
N'-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide C₉H₁₀N₂O₂ 178.19 Carboximidamide, dihydrobenzofuran Oxygen-containing heterocycle
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C₂₁H₂₃NO 305.41 Cathinone (β-keto-pyrrolidine) Psychoactive stimulant scaffold
5-Chloro-1-Oxo-2,3-Dihydroindene-2-Carboxylate C₁₀H₇ClO₃ 210.61 Chlorine substituent, ester, ketone Electrophilic dihydroindene derivative

Notes:

  • Polarity and Solubility: The N'-hydroxy and carboximidamide groups enhance polarity compared to non-polar analogs like 5-Chloro-1-Oxo-2,3-Dihydroindene-2-Carboxylate. This likely improves aqueous solubility, critical for bioavailability .
  • Pharmacological Implications: The cathinone derivative (C₂₁H₂₃NO) shares the dihydroindene backbone but exhibits stimulant properties due to its β-keto-pyrrolidine group, unlike the carboximidamide derivatives .

Analytical Differentiation

Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential to distinguish these compounds. For example:

  • HRMS: The molecular ion peak for this compound (theoretical m/z 178.19) would differ significantly from the cathinone derivative (m/z 305.41) .
  • ¹H NMR: The N'-hydroxy group in carboximidamide derivatives produces distinct proton signals (e.g., broad singlet at δ 9–10 ppm) absent in non-hydroxylated analogs .

Research Findings and Limitations

Gaps in Data

  • Direct pharmacological or toxicological data for this compound are absent in the provided evidence.
  • Solubility and stability metrics for carboximidamide derivatives require further experimental validation.

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